molecular formula C14H16N2O3 B13360729 methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13360729
M. Wt: 260.29 g/mol
InChI Key: FFUPPRCYZHIKLP-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a phenylethylamine derivative with a suitable pyrrole precursor under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to maximize yield and purity. Purification techniques like crystallization, distillation, or chromatography are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure may be modified to enhance its activity against specific targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of materials with specific properties. Its derivatives can be incorporated into polymers, coatings, and other materials to improve their performance.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular responses. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives, such as:

  • Methyl 4-amino-5-oxo-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 4-amino-5-oxo-1-(2-ethylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 4-amino-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 4-amino-5-oxo-1-(2-phenylethyl)-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-19-14(18)11-9-16(13(17)12(11)15)8-7-10-5-3-2-4-6-10/h2-6H,7-9,15H2,1H3

InChI Key

FFUPPRCYZHIKLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)N(C1)CCC2=CC=CC=C2)N

Origin of Product

United States

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